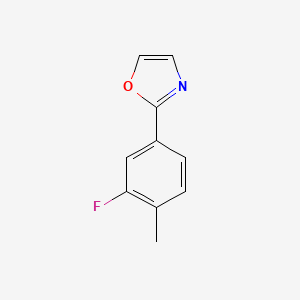

2-(3-Fluoro-4-methylphenyl)oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVIVNZTSHCWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2 3 Fluoro 4 Methylphenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 2-(3-Fluoro-4-methylphenyl)oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its atomic connectivity and spatial arrangement.

The ¹H-NMR spectrum of 2-(3-Fluoro-4-methylphenyl)oxazole provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic protons on the phenyl ring exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine and methyl substituents. The protons on the oxazole (B20620) ring also show distinct signals. For instance, in a related compound, 2-methyl-oxazole, the oxazole protons appear at specific chemical shifts that help in identifying the ring structure. chemicalbook.com

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for 2-(3-Fluoro-4-methylphenyl)oxazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~2.3 | s (singlet) |

| Aromatic Proton (H-2') | ~7.7 | d (doublet) |

| Aromatic Proton (H-5') | ~7.2 | t (triplet) |

| Aromatic Proton (H-6') | ~7.8 | dd (doublet of doublets) |

| Oxazole Proton (H-4) | ~7.1 | s (singlet) |

| Oxazole Proton (H-5) | ~7.9 | s (singlet) |

Note: The predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenyl and oxazole rings are indicative of their electronic environment. For example, in a similar oxadiazole structure, the carbon atoms of the heterocyclic ring show signals at approximately 164.32 and 161.98 ppm. researchgate.net The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for 2-(3-Fluoro-4-methylphenyl)oxazole

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | ~15-20 |

| Aromatic Carbon (C-1') | ~125 |

| Aromatic Carbon (C-2') | ~115 (d, JCF ≈ 20 Hz) |

| Aromatic Carbon (C-3') | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic Carbon (C-4') | ~120 |

| Aromatic Carbon (C-5') | ~130 |

| Aromatic Carbon (C-6') | ~128 |

| Oxazole Carbon (C-2) | ~161 |

| Oxazole Carbon (C-4) | ~125 |

| Oxazole Carbon (C-5) | ~138 |

Note: The predicted values are based on general principles and data from similar structures. 'd' indicates a doublet due to C-F coupling.

¹⁹F-NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom in 2-(3-Fluoro-4-methylphenyl)oxazole provides direct information about its electronic environment. The large chemical shift range of ¹⁹F-NMR makes it an excellent tool for identifying and characterizing fluorinated molecules. nih.gov The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information. The chemical shift is influenced by the electronic effects of the methyl group and the oxazole ring.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For 2-(3-Fluoro-4-methylphenyl)oxazole, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. emerypharma.comyoutube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in both the phenyl and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the phenyl ring to the oxazole ring through long-range couplings. For instance, a correlation between the oxazole proton H-4 and the aromatic carbon C-1' would definitively link the two ring systems.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.comresearchgate.netijprs.comnih.govrdd.edu.iqjlu.edu.cn The IR spectrum of 2-(3-Fluoro-4-methylphenyl)oxazole is expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

Interactive Data Table: Expected IR Absorption Bands for 2-(3-Fluoro-4-methylphenyl)oxazole

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (methyl) | 2960-2850 | Stretching |

| C=N (oxazole) | 1650-1550 | Stretching |

| C=C (aromatic & oxazole) | 1600-1450 | Stretching |

| C-O-C (oxazole) | 1250-1050 | Asymmetric Stretching |

| C-F (aromatic) | 1200-1100 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. ijprs.comnih.govrdd.edu.iqjlu.edu.cn The chromophores in 2-(3-Fluoro-4-methylphenyl)oxazole are the phenyl and oxazole rings, which are conjugated. This conjugation leads to π → π* and n → π* electronic transitions.

The UV-Vis spectrum is expected to show one or more absorption maxima (λmax). The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents. The presence of the fluoro and methyl groups on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound. Studies on similar compounds have shown that absorption bands in the region of 250 to 390 nm can be attributed to π → π* and n → π* transitions within such aromatic and heterocyclic systems. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For 2-(3-Fluoro-4-methylphenyl)oxazole, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.

The expected exact mass of the molecular ion [M]⁺ of 2-(3-Fluoro-4-methylphenyl)oxazole (C₁₀H₈FNO) is 177.05899 u. In a typical mass spectrum, this would be observed as the molecular ion peak. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments.

A plausible fragmentation pattern would involve the initial cleavage of the oxazole ring, which is a common fragmentation pathway for such heterocyclic systems. The molecule could also undergo benzylic cleavage, leading to the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation. Another likely fragmentation would be the loss of a neutral carbon monoxide (CO) molecule from the oxazole ring, a characteristic fragmentation for many five-membered oxygen-containing heterocycles. Subsequent fragmentations could involve the loss of HCN or cleavage of the aromatic ring.

Table 1: Predicted Mass Spectrometry Fragmentation for 2-(3-Fluoro-4-methylphenyl)oxazole

| Fragment Ion | Proposed Structure | m/z (Nominal) | Notes |

| [C₁₀H₈FNO]⁺ | Molecular Ion | 177 | The parent ion. |

| [C₉H₅FNO]⁺ | Loss of H from methyl group | 176 | Formation of a stable benzyl-type cation. |

| [C₉H₈FN]⁺ | Loss of CO | 149 | Characteristic loss from the oxazole ring. |

| [C₇H₆F]⁺ | Cleavage of the oxazole ring | 109 | Represents the fluoromethylphenyl cation. |

| [C₃H₂NO]⁺ | Cleavage of the phenyl-oxazole bond | 68 | Represents the oxazole ring fragment. |

Integrated Spectroscopic Data Analysis for Comprehensive Structure Determination

To unequivocally determine the structure of 2-(3-Fluoro-4-methylphenyl)oxazole, a combination of spectroscopic techniques is essential. Data from Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, in conjunction with mass spectrometry, provides a complete picture of the molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the number and environment of the hydrogen atoms. The methyl group protons would appear as a singlet around 2.3 ppm. The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom. The proton on the oxazole ring would likely appear as a singlet in the downfield region, typically around 7.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (F, N, O) and the aromaticity of the rings. The carbon of the methyl group would appear in the aliphatic region (around 15-20 ppm), while the aromatic and oxazole carbons would resonate in the downfield region (110-165 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of characteristic functional groups. Key absorption bands would include C-H stretching vibrations for the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C and C=N stretching vibrations in the aromatic and oxazole rings (in the 1600-1400 cm⁻¹ region), and a strong C-F stretching band (around 1250-1000 cm⁻¹). The C-O-C stretching of the oxazole ring would also be observable.

By integrating the data from these techniques—the molecular formula from MS, the carbon-hydrogen framework from NMR, and the functional groups from IR—a comprehensive and unambiguous structural determination of 2-(3-Fluoro-4-methylphenyl)oxazole can be achieved.

Table 2: Predicted Spectroscopic Data for 2-(3-Fluoro-4-methylphenyl)oxazole

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Methyl singlet (~2.3 ppm), complex aromatic multiplets, oxazole singlet (~7.0-8.0 ppm). |

| ¹³C NMR | Aliphatic methyl carbon (~15-20 ppm), aromatic and oxazole carbons (110-165 ppm). |

| IR (cm⁻¹) | C-H stretch (~3100-2850), C=C/C=N stretch (~1600-1400), C-F stretch (~1250-1000). |

| Mass Spectrometry (m/z) | Molecular ion at 177, key fragments at 176, 149, 109. |

Application of Artificial Intelligence and Machine Learning in Spectroscopic Data Interpretation

The interpretation of spectroscopic data, while powerful, can be complex and time-consuming. The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by automating and enhancing the process of structure elucidation.

Furthermore, AI algorithms can be used for de novo structure elucidation. By analyzing the raw spectroscopic data, these systems can identify key structural fragments and propose complete molecular structures that are consistent with all the available data. This is particularly useful for novel compounds where no prior structural information is available.

In the context of mass spectrometry, ML algorithms can learn to recognize characteristic fragmentation patterns and neutral losses associated with specific substructures. This can aid in the rapid identification of the core scaffolds and functional groups present in an unknown molecule. The integration of AI and ML into spectroscopic workflows promises to accelerate the pace of chemical discovery and characterization, enabling researchers to more efficiently identify and understand complex molecules like 2-(3-Fluoro-4-methylphenyl)oxazole.

Theoretical and Computational Investigations of 2 3 Fluoro 4 Methylphenyl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wealth of information about its geometry, energy, and properties. researchgate.net For a molecule like 2-(3-fluoro-4-methylphenyl)oxazole, a common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to model its behavior accurately. ajchem-a.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure determination provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for a Fluoro-Aryl Heterocycle (Example: 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) This table presents data for an analogous compound to illustrate the type of information obtained from geometry optimization.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-F | 1.352 | |

| C-O (oxadiazole) | 1.367 | |

| C=N (oxadiazole) | 1.298 | |

| C-C (inter-ring) | 1.456 | |

| C-O-C (oxadiazole) | ||

| C-N-N (oxadiazole) |

Source: Adapted from studies on similar fluoro-aryl oxadiazoles. liverpool.ac.uk

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov

For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability for the molecule. ajchem-a.com FMO analysis for 2-(3-fluoro-4-methylphenyl)oxazole would similarly predict its reactivity and the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Data (Example: 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) This table presents data for an analogous compound to illustrate the type of information obtained from FMO analysis.

| Parameter | Energy (eV) |

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| HOMO-LUMO Gap (ΔE) | 4.4815 |

Source: Adapted from studies on similar fluoro-aryl oxadiazoles. ajchem-a.com

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for nuclei like ¹H, ¹³C, and ¹⁹F, is a powerful application of DFT. liverpool.ac.uk For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is especially valuable for structural elucidation. researchgate.netrsc.orgnih.gov The accuracy of these predictions depends on the chosen computational method and basis set. researchgate.net While challenging, reliable predictions can help in assigning experimental spectra and understanding how the electronic environment of the fluorine atom is affected by the rest of the molecule. nih.govuni-muenchen.de

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the presence of specific functional groups and validate the optimized molecular structure. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a good agreement was found between the calculated and experimental vibrational wavenumbers. ajchem-a.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. mit.edu This state is extremely short-lived and thus challenging to observe experimentally. mit.edu Computational methods can be used to locate and characterize the geometry and energy of the transition state. This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. The characterization of the transition state is crucial for understanding the reaction's activation energy and mechanism.

Once the structures of the reactants, products, and transition state(s) are determined, an energy profile for the reaction can be constructed. This profile, often depicted as a reaction coordinate diagram, shows the change in energy as the reaction progresses. The height of the energy barrier on this profile corresponds to the activation energy of the reaction, which determines the reaction rate. By mapping the entire reaction coordinate, chemists can gain a detailed understanding of the step-by-step mechanism of a reaction, such as the synthesis of the oxazole (B20620) ring in 2-(3-fluoro-4-methylphenyl)oxazole.

Intermolecular Interactions and Supramolecular Assembly Studies

The study of intermolecular interactions is crucial for understanding how molecules organize in the solid state, which influences properties like solubility and crystal morphology. For 2-(3-Fluoro-4-methylphenyl)oxazole, several types of non-covalent interactions would be anticipated:

π-π Stacking: The presence of two aromatic rings (the phenyl and oxazole rings) suggests that π-π stacking interactions would be a significant factor in its supramolecular assembly.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the nitrogen and oxygen atoms of the oxazole ring, as well as the fluorine atom, can act as hydrogen bond acceptors. In the presence of suitable solvent molecules or co-formers, C–H···N, C–H···O, and C–H···F hydrogen bonds could play a role in the crystal packing.

Halogen Bonding: The fluorine atom could also participate in halogen bonding, an interaction that is increasingly recognized for its role in crystal engineering.

Computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) would be employed to visualize and quantify these intermolecular contacts, providing detailed insights into the forces that govern the supramolecular structure. Studies on related triazole compounds have shown the importance of such weak intermolecular interactions in forming their molecular structures.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting a wide range of molecular properties. For 2-(3-Fluoro-4-methylphenyl)oxazole, these calculations, typically performed using DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), would provide valuable information.

Optimized Molecular Geometry: Calculations would yield the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Theoretical prediction of the infrared (IR) and Raman spectra can aid in the experimental characterization of the compound. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical level.

Electronic Properties: As discussed previously, the energies of the frontier molecular orbitals (HOMO and LUMO) are fundamental for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of kinetic stability.

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

The following table illustrates the kind of data that would be generated from quantum chemical calculations for a molecule like 2-(3-Fluoro-4-methylphenyl)oxazole.

| Property | Description |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, which reveals the regions most susceptible to electrophilic and nucleophilic attack. |

These computational investigations provide a powerful, non-experimental means to understand the intrinsic properties of 2-(3-Fluoro-4-methylphenyl)oxazole, guiding further experimental work and application development.

Reactivity and Derivatization Strategies for 2 3 Fluoro 4 Methylphenyl Oxazole

Regioselective Functionalization of the Oxazole (B20620) Core at C-2, C-4, and C-5 Positions

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The reactivity of the carbon atoms within this ring (C-2, C-4, and C-5) is influenced by the electronic properties of the heteroatoms. Generally, the C-2 position is the most electron-deficient and thus most susceptible to nucleophilic attack or deprotonation, followed by the C-5 and then the C-4 positions. pharmaguideline.comtandfonline.com

Functionalization at the C-2 Position: The acidity of the proton at the C-2 position of the oxazole ring facilitates its removal by a strong base, such as organolithium reagents. pharmaguideline.com This deprotonation generates a 2-lithio-oxazole intermediate, which is, however, often unstable and can lead to ring-opening to form an isocyanide. pharmaguideline.com Despite this instability, these intermediates can be trapped with various electrophiles to introduce substituents at the C-2 position.

Functionalization at the C-4 and C-5 Positions: Electrophilic substitution on the oxazole ring is generally difficult unless activating, electron-releasing groups are present. pharmaguideline.com When such groups are present, electrophilic attack occurs preferentially at the C-4 position, followed by C-5 and then C-2. pharmaguideline.com A more versatile approach for functionalizing the C-4 and C-5 positions involves the use of pre-functionalized oxazole precursors. For instance, the synthesis of 2-phenyl-4,5-functionalized oxazoles can be achieved from 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which serves as a template for introducing a wide range of substituents at these positions through nucleophilic ring-opening and subsequent cyclization. acs.org Furthermore, desulfurization of a methylthio group at the C-5 position provides a route to 2,4-substituted (5-unsubstituted) oxazoles. acs.org

Chemical Transformations of the Phenyl Substituent

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluoromethylphenyl Moiety

The fluorine and methyl groups on the phenyl ring direct the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director due to its strong electron-withdrawing inductive effect and electron-donating resonance effect. uci.eduyoutube.com The interplay of these two substituents will govern the position of incoming electrophiles. In general, activating groups have a stronger directing effect than deactivating groups. pressbooks.pub Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methyl group.

Nucleophilic aromatic substitution (SNAr) on the fluoromethylphenyl ring is also a viable derivatization strategy. wikipedia.org Aromatic rings bearing electron-withdrawing groups are more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org The fluorine atom can act as a leaving group in SNAr reactions, particularly when the ring is further activated by strongly electron-withdrawing groups. masterorganicchemistry.combeilstein-journals.org

Functionalization at the Methyl Group

The methyl group attached to the phenyl ring, being a benzylic position, is amenable to various functionalization reactions. masterorganicchemistry.com Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical halogenation and oxidation. masterorganicchemistry.com For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic position. This benzylic bromide can then be converted into a variety of other functional groups. Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.com Transition metal-catalyzed C-H activation strategies also provide a powerful tool for the direct functionalization of benzylic positions. rsc.org

Diverse Coupling Reactions for Conjugation and Extension

Cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the straightforward connection of the 2-(3-fluoro-4-methylphenyl)oxazole scaffold to other molecular fragments.

Further Cross-Coupling Applications (e.g., Sonogashira, Heck, Buchwald-Hartwig)

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides or triflates. organic-chemistry.orgwikipedia.org By introducing a halide or triflate group onto either the oxazole ring or the phenyl substituent of 2-(3-fluoro-4-methylphenyl)oxazole, it can be coupled with a variety of alkynes to generate extended, conjugated systems. nih.govresearchgate.netacs.org This method is particularly useful for synthesizing ethynyl-substituted oxazoles, which are versatile building blocks. chemrxiv.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction can be employed to introduce alkenyl substituents onto the 2-(3-fluoro-4-methylphenyl)oxazole core, either at the oxazole ring or the phenyl group, by first installing a suitable halide or triflate handle.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.orglibretexts.orgnumberanalytics.comnih.govyoutube.com This reaction would allow for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, to the 2-(3-fluoro-4-methylphenyl)oxazole scaffold.

Ring Annulation and Fusion Reactions for Polycyclic Systems

The fusion of additional rings onto the 2-(3-Fluoro-4-methylphenyl)oxazole core is a key strategy for accessing novel polycyclic and heterocyclic compounds with potential applications in various fields of chemical research. These reactions often leverage the inherent reactivity of both the oxazole and the substituted phenyl rings.

Transition-metal-catalyzed C-H activation and subsequent annulation reactions represent a powerful approach for constructing fused ring systems. The oxazole nitrogen can act as a directing group, facilitating the regioselective functionalization of the C-H bonds on the adjacent phenyl ring. For instance, rhodium(III)-catalyzed C-H activation of 2-aryloxazoles, followed by annulation with alkynes or other coupling partners, can lead to the formation of isoquinoline-type structures. While specific examples for 2-(3-Fluoro-4-methylphenyl)oxazole are not extensively documented in publicly available literature, the general principles of such transformations provide a predictive framework for its reactivity. The fluorine and methyl substituents on the phenyl ring can influence the electronic and steric environment of the C-H bonds, potentially affecting the regioselectivity and efficiency of the annulation process.

Another established strategy for building polycyclic systems from oxazoles is the Diels-Alder reaction. Oxazoles can function as dienes in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of pyridine (B92270) derivatives after a subsequent retro-Diels-Alder elimination of a small molecule. The reaction of 2-(3-Fluoro-4-methylphenyl)oxazole with alkynyl dienophiles could, in principle, yield highly substituted pyridine rings fused to other cyclic systems, depending on the nature of the dienophile. The electronic nature of the 3-fluoro-4-methylphenyl substituent would be expected to modulate the reactivity of the oxazole diene.

Furthermore, annulation strategies can also target the oxazole ring itself. Reactions that involve the formal [4+1] or [3+2] cycloaddition of appropriate synthons with the oxazole can lead to the construction of novel fused heterocyclic cores.

A hypothetical reaction scheme for the synthesis of a quinoline (B57606) derivative from 2-(3-Fluoro-4-methylphenyl)oxazole is presented below, based on established methodologies for related compounds. This would likely involve an initial functionalization followed by a cyclization step.

| Reactant | Reagent/Catalyst | Product | Potential Yield |

| 2-(3-Fluoro-4-methylphenyl)oxazole | 1. n-BuLi, 2. Acrolein | Intermediate Aldehyde | Not Reported |

| Intermediate Aldehyde | Polyphosphoric Acid (PPA) | Benzo[f]oxazolo[4,5-c]quinoline derivative | Not Reported |

This table represents a hypothetical reaction pathway based on known transformations of similar compounds and is for illustrative purposes.

Synthesis of Highly Functionalized Derivatives with Varied Substituents

The synthesis of highly functionalized derivatives of 2-(3-Fluoro-4-methylphenyl)oxazole allows for the fine-tuning of its physicochemical properties and the exploration of its structure-activity relationships in various contexts. Derivatization can be achieved by targeting either the oxazole ring or the pendant phenyl ring.

Functionalization of the Oxazole Ring:

Direct C-H functionalization of the oxazole ring is a primary method for introducing new substituents. The C5 position of the oxazole is generally the most susceptible to electrophilic attack, while the C2 position can be functionalized after lithiation. However, due to the presence of the phenyl group at C2, functionalization at this position would require alternative strategies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to introduce a wide array of substituents onto the oxazole core. Halogenated oxazole precursors, which can be synthesized from 2-(3-Fluoro-4-methylphenyl)oxazole, can undergo Suzuki, Stille, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups.

Lithiation of the C5-position of the oxazole ring with a strong base like n-butyllithium would generate a nucleophilic species that can react with various electrophiles to introduce a range of functional groups, including alkyl, silyl, and carbonyl moieties.

Functionalization of the Phenyl Ring:

The 3-fluoro-4-methylphenyl substituent offers multiple sites for further functionalization. The methyl group can be a handle for various transformations. For instance, radical bromination of the methyl group using N-bromosuccinimide (NBS) would provide a benzylic bromide, a versatile intermediate for nucleophilic substitution reactions.

Electrophilic aromatic substitution on the phenyl ring is also a viable strategy. The directing effects of the fluorine (ortho, para-directing) and the oxazole-substituted carbon will influence the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

A summary of potential derivatization reactions is provided in the table below, illustrating the versatility of 2-(3-Fluoro-4-methylphenyl)oxazole as a starting material.

| Reaction Type | Reagent | Position of Functionalization | Product Type |

| C-H Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., CH3I) | Oxazole C5 | 5-Alkyl-2-(3-fluoro-4-methylphenyl)oxazole |

| Radical Bromination | N-Bromosuccinimide (NBS) | Phenyl-CH3 | 2-(4-(Bromomethyl)-3-fluorophenyl)oxazole |

| Palladium-Catalyzed Cross-Coupling (from a hypothetical 5-bromo precursor) | Arylboronic acid, Pd catalyst | Oxazole C5 | 5-Aryl-2-(3-fluoro-4-methylphenyl)oxazole |

| Electrophilic Nitration | HNO3/H2SO4 | Phenyl ring | 2-(3-Fluoro-4-methyl-x-nitrophenyl)oxazole |

This table outlines plausible synthetic transformations. The precise conditions and regioselectivity would require experimental validation.

Academic Research Applications and Future Directions for Oxazole Derivatives Excluding Prohibited Elements

Utilization as Privileged Scaffolds and Building Blocks in Complex Organic Synthesis

The oxazole (B20620) nucleus is considered a "privileged scaffold" in organic synthesis due to its presence in numerous natural products and biologically active compounds. tandfonline.comnih.gov This structural motif offers a stable aromatic core that can be readily functionalized, making it an invaluable building block for the construction of more complex molecules. thepharmajournal.com The synthesis of 2,5-disubstituted oxazoles, such as 2-(3-Fluoro-4-methylphenyl)oxazole, can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. ijpsonline.com Another common route is the Fischer oxazole synthesis from cyanohydrins and aldehydes. ijpsonline.com

The presence of the fluoro and methyl substituents on the phenyl ring of 2-(3-Fluoro-4-methylphenyl)oxazole provides specific advantages in synthetic applications. The fluorine atom can modulate the electronic properties of the molecule and offer a site for further transformations, while the methyl group can influence steric interactions and solubility. These features make it a versatile starting material for the synthesis of a wide array of more complex derivatives. The oxazole ring itself can participate in various reactions, including electrophilic substitution and cycloaddition reactions, further expanding its synthetic utility. thepharmajournal.com

Contributions to Advanced Materials Science Research

Oxazole derivatives have garnered significant interest in the field of materials science due to their unique electronic and photophysical properties. rsc.org The conjugated π-system of the oxazole ring, in conjunction with various substituents, can be tailored to create materials with specific optical and electronic characteristics.

Development of Novel Fluorescent Dyes and Luminescent Materials

Research has shown that highly substituted oxazoles can serve as organelle-targeting fluorophores for cell imaging. nih.gov The lipophilicity and electronic properties imparted by the fluoro and methyl groups could potentially direct the localization of dyes based on this scaffold to specific cellular compartments. The development of new luminescent materials based on such oxazole derivatives is an active area of research, with potential applications in bio-imaging and sensing. nih.gov

Exploration in Organic Electronic Materials (e.g., Organic Semiconductors, Light-Emitting Diodes)

The electron-deficient nature of the oxazole ring makes it a suitable component for n-type organic semiconductors. nih.gov Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and packing of the organic material. acs.org

Theoretical studies on related heterocyclic systems suggest that the introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in n-type materials. jmaterenvironsci.com Therefore, 2-(3-Fluoro-4-methylphenyl)oxazole and its polymeric derivatives are promising candidates for investigation as materials for organic electronics. The ability to modify the structure and, consequently, the electronic properties through synthesis makes oxazole-based materials highly versatile for these applications.

Scaffold Design and Synthetic Accessibility in Drug Discovery Research

The oxazole scaffold is a common feature in many approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. tandfonline.comrsc.org Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets. tandfonline.com

Rational Design and Synthesis of Novel Chemical Entities

The process of drug discovery often involves the rational design and synthesis of novel chemical entities based on a privileged scaffold. The 2-(3-Fluoro-4-methylphenyl)oxazole core provides a synthetically accessible starting point for the creation of new drug candidates. The fluorine atom is often incorporated into drug molecules to improve metabolic stability, binding affinity, and bioavailability. The methyl group can also influence the pharmacokinetic profile of a compound.

The synthesis of libraries of compounds based on this scaffold can be achieved through combinatorial chemistry approaches, allowing for the rapid exploration of chemical space around the core structure. acs.org This enables the identification of derivatives with optimized biological activity.

Structure-Reactivity Relationship Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. tandfonline.comsemanticscholar.org These studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. For oxazole derivatives, SAR studies have revealed that the nature and position of substituents on the ring system significantly impact their pharmacological effects. researchgate.netnih.gov

In the context of 2-(3-Fluoro-4-methylphenyl)oxazole, SAR studies would involve modifying the substituents on both the phenyl and oxazole rings to understand how these changes affect target binding and efficacy. For example, the position of the fluorine and methyl groups on the phenyl ring can be altered, or different functional groups can be introduced at the 4- and 5-positions of the oxazole ring. thepharmajournal.com Such studies provide valuable insights for the rational design of more potent and selective drug candidates.

Role in Catalysis Research: Oxazole-Based Ligands and Organocatalysts

The oxazole ring is a significant structural motif in the design of ligands for transition metal catalysis and in the development of organocatalysts. alfachemic.comtandfonline.com These five-membered heterocyclic compounds, containing both nitrogen and oxygen atoms, can coordinate with metal ions through these heteroatoms, thereby influencing the electronic properties of the metal center and enhancing the selectivity and stability of catalytic reactions. chemscene.comtandfonline.com

Oxazole ligands can be categorized as chiral or achiral and by the number of oxazole rings they contain (mono-, bis-, or trioxazole). alfachemic.com They have proven to be versatile in a multitude of asymmetric synthesis reactions due to their structural diversity and effectiveness in inducing asymmetry. alfachemic.com

Research has demonstrated the utility of oxazole-based ligands in various catalytic reactions:

Polymerization: Vanadium complexes featuring methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com Studies indicate that the substitution pattern on the ligand significantly affects the catalyst's activity and the microstructure of the resulting polymers. mdpi.com For instance, a methyl group at the 5-position of the oxazole ring was found to increase catalyst activity. mdpi.com

Hydrosilylation: A platinum complex with a bidentate nitrogen donor-carbene ligand incorporating a robust benzoxazol unit, [PtCl₂(bzoxcarb)], has been identified as an active catalyst for the hydrosilylation of alkenes and alkynes. acs.orgresearchgate.net

Cross-Coupling Reactions: Palladium complexes with oxazole-carbene ligands have been investigated for Suzuki-Miyaura coupling reactions. tandfonline.comacs.org While some complexes showed good yields in coupling reactions involving arylboronic acids, they were less efficient than related oxazoline-carbene complexes. acs.org

Direct Arylation: Palladium-catalyzed direct arylation of the oxazole core at both C-2 and C-5 positions has been achieved with high regioselectivity by using task-specific phosphine (B1218219) ligands. organic-chemistry.org

The development of these catalytic systems underscores the importance of the oxazole scaffold in creating tailored catalysts for specific organic transformations. mdpi.com The search for natural compounds containing oxazole units for adaptation as ligands is a promising strategy for future catalyst development. mdpi.com

| Catalyst Type | Metal Center | Ligand Type | Catalyzed Reaction | Reference |

|---|---|---|---|---|

| Polymerization Catalyst | Vanadium | (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Ethylene polymerization and copolymerization | mdpi.com |

| Hydrosilylation Catalyst | Platinum | Bidentate oxazole-carbene | Hydrosilylation of alkenes and alkynes | acs.orgresearchgate.net |

| Cross-Coupling Catalyst | Palladium | Oxazole-carbene | Suzuki-Miyaura coupling | tandfonline.comacs.org |

| Direct Arylation Catalyst | Palladium | Task-specific phosphine ligands with oxazole substrate | C-H arylation of oxazoles | organic-chemistry.org |

Integration of Computational and Experimental Methodologies for Research Advancement

The advancement of research into oxazole derivatives is increasingly driven by the synergistic integration of computational and experimental techniques. nih.gov This dual approach allows for the rational design of novel compounds and provides deeper insights into their mechanisms of action, accelerating the discovery process. nih.govnih.gov

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are employed to predict the biological activity of newly designed oxazole derivatives and to identify potential molecular targets. nih.govnih.gov For example, molecular docking studies have been used to investigate the interaction of oxazole derivatives with anticancer targets like c-Kit tyrosine kinase and MDM2. nih.gov In one study, docking results indicated that a specific oxazole derivative could be a potential lead for c-Kit Tyrosine Kinase (TRK) inhibition, which was then corroborated by experimental biological screening. nih.gov

Similarly, QSAR models have been developed to predict the antiviral activity of oxazole derivatives against human cytomegalovirus (HCMV). nih.gov These predictive models, validated with external test sets, were then used to screen virtual chemical libraries to identify new compounds with potential activity, guiding subsequent synthesis and experimental testing. nih.gov

The experimental validation of computational predictions is a critical component of this integrated approach. Synthesis of the designed compounds is followed by in vitro and sometimes in vivo testing to confirm their activity. nih.govnih.gov For instance, novel oxazole-based Schiff bases were designed, synthesized, and then tested for their anticancer potential using MTT assays on various cancer cell lines, confirming the activity predicted by docking studies. nih.gov This iterative cycle of design, prediction, synthesis, and testing allows for the refinement of molecular structures to enhance therapeutic potential and address issues like pharmacokinetics. nih.gov

| Research Area | Computational Method | Experimental Method | Objective | Reference |

|---|---|---|---|---|

| Anticancer Agents | Molecular Docking | Synthesis, Spectral Analyses, MTT Assay | Identify potential c-Kit Tyrosine Kinase inhibitors | nih.gov |

| Antiviral Agents (HCMV) | QSAR Modeling | Synthesis, Antiviral and Cytotoxicity Assays | Predict and validate antiviral activity of new azole derivatives | nih.gov |

| Anticancer Agents | In Silico Studies | Synthesis, Cytotoxicity, Apoptosis, Caspase-3, MMP-9 Inhibition Assays | Design and evaluate novel 1,3,4-oxadiazole (B1194373) derivatives | acs.org |

Emerging Research Frontiers in Oxazole Chemistry

The field of oxazole chemistry is continually expanding, with researchers exploring novel applications and synthetic methodologies. nih.govnumberanalytics.com These emerging frontiers promise to leverage the unique properties of the oxazole scaffold in diverse scientific and technological domains.

One of the most significant emerging areas is materials science . numberanalytics.com Oxazole-based compounds are being investigated for their potential in developing new organic light-emitting diodes (OLEDs), where they can serve as emissive materials to improve efficiency and color purity. numberanalytics.com They are also being explored as sensitizers or electron donors in photovoltaic devices to enhance stability and performance. numberanalytics.com The inherent photophysical and photochemical properties of oxazoles make them attractive candidates for these advanced materials. thepharmajournal.com

In medicinal chemistry , while the therapeutic potential of oxazoles is well-established, new frontiers are constantly being explored. tandfonline.combenthamdirect.com Research is moving towards the development of oxazole derivatives that can inhibit novel biological targets such as STAT3 and G-quadruplexes in cancer therapy. benthamdirect.com The design of hybrid ligands that combine the oxazole motif with other pharmacophores is another active area of investigation, aiming to create more potent and selective therapeutic agents. thepharmajournal.com

The development of more sustainable and efficient synthesis methods for oxazole-based compounds is another key research frontier. numberanalytics.com This includes the use of green chemistry principles, such as microwave-assisted synthesis, ultrasound, mechanochemical reactions, and reactions in deep eutectic solvents, to produce oxazole derivatives in high yields with reduced environmental impact. mdpi.com Furthermore, novel catalytic systems, such as silver(I)-catalyzed intramolecular cyclization for oxazole ring-opening reactions, are being developed to access complex molecular architectures under mild conditions. acs.org

These evolving research directions highlight the continued relevance and versatility of the oxazole ring system in addressing contemporary challenges in medicine, materials science, and catalysis. numberanalytics.com

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Fluoro-4-methylphenyl)oxazole, and what methodological considerations are critical for optimizing yield?

The synthesis of oxazole derivatives typically involves cyclization reactions or modifications of pre-existing oxazole scaffolds. For example, the Robinson-Gabriel synthesis employs dehydration of 2-acylamido ketones to form oxazoles . Another approach involves chloromethylation of oxazole rings using reagents like chloromethyl methyl ether and Lewis acid catalysts (e.g., ZnCl₂), followed by functionalization with fluorinated aryl groups . Key considerations include:

- Reaction temperature control to prevent side reactions.

- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation) to enhance regioselectivity .

- Purification techniques (e.g., column chromatography) to isolate the target compound from byproducts.

Q. How can spectroscopic techniques (NMR, UV-Vis) be used to characterize 2-(3-Fluoro-4-methylphenyl)oxazole?

- ¹H/¹³C NMR : The fluorine substituent induces distinct splitting patterns in aromatic protons. For example, the 3-fluoro group deshields adjacent protons, producing characteristic doublets in the 7.0–8.5 ppm range. The oxazole ring protons appear as singlets or doublets depending on coupling .

- UV-Vis Spectroscopy : Conjugation between the oxazole ring and fluorinated aryl group results in absorption maxima near 270–300 nm. Disruptions in conjugation (e.g., steric hindrance) can cause blue shifts .

Advanced Research Questions

Q. What computational methods (e.g., DFT, TDDFT) are effective for studying the excited-state intramolecular proton transfer (ESIPT) in fluorinated oxazole derivatives?

ESIPT in oxazoles like 2-(3-Fluoro-4-methylphenyl)oxazole can be modeled using hybrid functionals (B3LYP, PBE0) to calculate vertical transition energies and proton-transfer barriers . Key steps include:

- Optimizing ground-state (S₀) and excited-state (S₁) geometries.

- Analyzing charge transfer (CT) character and hydrogen-bond strength via IR vibrational modes.

- Validating results against experimental Stokes shifts and emission spectra. Example finding: Benzannulation at the oxazole moiety minimally affects ESIPT emission wavelengths but increases energy barriers due to altered CT character .

Q. How do substituents on the aryl group influence the reaction efficiency and regioselectivity in oxazole synthesis?

Substituents like fluorine and methyl groups impact electronic and steric effects:

- Electron-withdrawing groups (e.g., -F) activate the oxazole ring for electrophilic substitution but may reduce nucleophilic attack efficiency .

- Steric hindrance from 4-methyl groups can direct reactions to the 2-position of the aryl ring. Data from cyclization reactions (Table I, ) show yields drop significantly with bulky substituents (e.g., 4-nitro groups yield only trace products).

Q. How can researchers resolve contradictions in reported spectral data for oxazole derivatives?

Discrepancies in NMR or UV-Vis data often arise from:

- Solvent effects : Polar solvents stabilize charge-separated states, altering absorption maxima.

- Tautomerism : Oxazole derivatives may exist in equilibrium between enol and keto forms, complicating spectral interpretation . Mitigation strategies include:

- Conducting solvent-dependent studies.

- Using deuterated solvents for NMR to suppress exchange broadening.

Q. What strategies are effective for evaluating the bioactivity of 2-(3-Fluoro-4-methylphenyl)oxazole in enzyme inhibition assays?

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) to identify binding motifs.

- Kinetic assays : Measure IC₅₀ values under varying pH and temperature conditions.

- SAR studies : Compare activity with analogs (e.g., 2-(4-Bromophenyl)oxazole) to pinpoint critical substituents . Note: Fluorine’s electronegativity enhances binding affinity to polar enzyme pockets, while methyl groups improve lipophilicity .

Methodological Guidelines

- Synthetic Optimization : Use high-throughput screening to identify ideal catalysts for regioselective aryl coupling .

- Data Analysis : Combine DFT calculations with experimental spectra to validate ESIPT mechanisms .

- Contradiction Resolution : Cross-reference spectral data across multiple solvents and pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.